molecular formula C7H6INO B1666170 3-Iodobenzamide CAS No. 10388-19-9

3-Iodobenzamide

Cat. No. B1666170
CAS RN: 10388-19-9
M. Wt: 247.03 g/mol
InChI Key: HEMYUAPEXJWFCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

3-Iodobenzamide has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Iodobenzamide are not detailed in the search results, a study mentions a novel aromatic iodination method using sodium periodate as the only iodinating reagent . This method could potentially be relevant to the synthesis or reactions of 3-Iodobenzamide.


Physical And Chemical Properties Analysis

3-Iodobenzamide is a solid at 20°C . It has a melting point ranging from 185.0 to 189.0°C . It is soluble in Dimethylformamide .

Scientific Research Applications

1. Dopamine D2 Receptor Imaging

Nikolaus et al. (2005) conducted a study using [123I]iodobenzamide ([123I]IBZM) in rats to assess its binding to the dopamine D2 receptor. This research demonstrated the feasibility of using [123I]IBZM for in vivo measurements of D2 receptor binding in competition with other ligands, both exogenous and endogenous. This finding is significant for the development of new radioligands and the study of dopamine-related processes in the brain (Nikolaus et al., 2005).

2. Radiopharmaceutical Applications

Iodine I 123 Iodobenzamide, containing the dopamine D2/D3 receptor agonist iodobenzamide (IBZM), is a radiopharmaceutical used in imaging studies. It binds to dopamine D2/D3 receptors, enabling the visualization of tissues expressing these receptors through single photon emission computed tomography (SPECT). This application is vital in understanding conditions like neuroendocrine tumors and central nervous system disorders (Definitions, 2020).

3. Melanoma Imaging

The study by Moins et al. (2001) focused on developing [125I]radioiodobenzamides as potential melanoma imaging agents. They synthesized and compared thirteen new iodobenzamides to identify the compound with the best pharmacokinetic properties for melanoma detection. This research is significant for the diagnosis and monitoring of melanoma and its metastases (Moins et al., 2001).

4. Therapeutic Applications

Chiang and Lam (2000) investigated the therapeutic potential of 3-aminobenzamide, a poly-(ADP-ribose) polymerase (PARP) inhibitor, in retinal ischemia-reperfusion injury. They found that post-treatment with 3-aminobenzamide significantly ameliorated retinal damage. This study suggests a potential therapeutic application of iodobenzamide derivatives in treating ischemic conditions (Chiang & Lam, 2000).

Safety and Hazards

3-Iodobenzamide is classified as causing skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Relevant Papers Several papers were found during the search. One paper discusses the use of 123I-Iodobenzamide SPECT for predicting dopaminergic responsiveness in patients with parkinsonism . Another paper discusses the binding of 123I-Iodobenzamide to the rat D2 receptor . These papers could provide further insights into the properties and potential applications of 3-Iodobenzamide.

Mechanism of Action

Target of Action

3-Iodobenzamide (IBZM) is primarily a dopamine antagonist . It binds to the D2/D3 dopamine receptors in the brain . These receptors play a crucial role in the mediation of addiction and are key to various neurological and psychiatric disorders such as Parkinson’s disease and schizophrenia .

Mode of Action

3-Iodobenzamide interacts with its targets, the D2/D3 dopamine receptors, by binding to them . This binding is competitive, meaning it competes with endogenous dopamine for the same binding sites . The 3-iodobenzamide moiety sits above a unique hydrophobic patch formed by certain residues and interacts via π–π stacking and hydrophobic interactions .

Biochemical Pathways

The binding of 3-Iodobenzamide to the D2/D3 dopamine receptors affects the dopaminergic neurotransmission pathway . This pathway is involved in numerous cellular processes such as growth, differentiation, metabolism, and immune response . The interaction of 3-Iodobenzamide with this pathway can influence these processes, potentially leading to various effects at the molecular and cellular levels.

Pharmacokinetics

The pharmacokinetics of 3-Iodobenzamide in the body have been studied using SPECT imaging . After intravenous injection, the specific binding of 3-Iodobenzamide to the D2/D3 dopamine receptors in the brain can be visualized . The peak specific striatal binding ratios are reached around 90 minutes post-injection .

Result of Action

The binding of 3-Iodobenzamide to the D2/D3 dopamine receptors results in the antagonism of these receptors . This antagonism can affect the functioning of the dopaminergic neurotransmission pathway, potentially influencing various cellular processes . Furthermore, the ability of 3-Iodobenzamide to compete with endogenous dopamine for the same binding sites can influence the levels of dopamine in the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodobenzamide. For instance, genetic factors can interact with environmental factors in a non-additive manner, yielding a gene-environment interaction that can influence the action of 3-Iodobenzamide . Additionally, factors related to the environment in which 3-Iodobenzamide is administered, such as the presence of other substances in the body, can also influence its action .

properties

IUPAC Name

3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYUAPEXJWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146125
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzamide

CAS RN

10388-19-9
Record name 3-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10388-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-iodobenzoic acid (4.04 g, 16.2 mmol) in dichloromethane (30 mL) was treated with 2M oxalyl chloride (16 mL, 32 mmol, hexane) followed by two drops of N,N-dimethylformamide and stirred at ambient temperature for 2 hours. After this time the solvent was removed in vacuo and the residue dissolved in tetrahydrofuran (30 ml). The solution was cooled to 0° C. and treated with 2M ammonia (20 mL, 40 mmol, methanol) and the mixture stirred for 30 minutes. The mixture was then filtered and the solvent removed in vacuo. Recrystallization of the residue from methanol afforded 3.5 g (87%) of 3-iodobenzamide, as a white solid.
Quantity
4.04 g
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reactant
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30 mL
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16 mL
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20 mL
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reactant
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0 (± 1) mol
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Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-iodobenzoic acid (2.00 g, 8.06 mmol) and DIPEA (562 mL, 32.3 mmol) in MeCN (100 mL) at room temperature was added HOBT (1.63 g, 12.1 mmol) and EDCI.HCl (2.32 g, 12.1 mmol). After stirring for 10 minutes, ammonium carbonate (4.65 g, 48.4 mmol) was added and the resulting solution was stirred overnight. The volatiles were removed in vacuo to yield a crude solid which was suspended in water (100 mL). The resulting suspension was sonicated for 10 minutes then the solid collected by filtration. The filter cake was washed with water (20 mL) and dried to yield the title compound (I29) (1.65 g 83%) as a brown solid; 1H NMR (400 MHz, CDCl3) δ 8.13 (t, J=1.6 Hz, 1H), 7.83 (ddd, J=7.9, 1.7, 1.1 Hz, 1H), 7.73 (ddd, J=7.8, 1.7, 1.1 Hz, 1H), 7.16 (t, J=7.8 Hz, 1H), 6.18-5.49 (m, J=137.3 Hz, 2H). LCMS Method C: rt=5.04 min; m/z=248 [M+1]+.
Quantity
2 g
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reactant
Reaction Step One
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562 mL
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reactant
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1.63 g
Type
reactant
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2.32 g
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reactant
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100 mL
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solvent
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4.65 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

3-Iodo-benzamide was prepared using a modification of the procedure by Remsen. (Remsen; Reid Am. Chem. J. 1899, 21, 289.) 3-Iodo-benzoic acid (28.68 g, 116 mmol) was stirred in CH2Cl2 (200 mL) at 23° C. under argon. Oxalyl chloride (30.2 mL, 349 mmol) was added slowly, and slow gas evolution was observed. DMF (0.1 mL) was then added, accelerated gas evolution considerably, and the reaction was stirred for. 2 h. Solvent was removed, and the brown oily residue was dissolved in THF (50 mL) and added to a solution of 18% aqueous NH4OH (260 mL) at 0° C. After stirring the mixture for 15 min, the liquid was decanted off, and the remaining sludge was acidified with 1 N HCl. The white solid was collected by filtration, washed with water, and dried under vacuum to give 25.68 g (90%) of 3-iodo-benzamide compound 32. 1H NMR (DMSO-d6) δ 8.21 (1 H, t, J=1.5 Hz), 8.05 (1 H, s), 7.87 (2 H, dd, J=8.1, 1.5 Hz), 7.47 (1 H, s), 7.25 (1 H, t, J=7.8 Hz); IR (KBr) 3343, 3164, 1661, 1628, 1561, 1424, 1389, 1125. Anal. (C7H6INO) C, H, N.
Quantity
28.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide

Q & A

Q1: How does 3-iodobenzamide interact with biological targets?

A1: Research suggests that 3-iodobenzamide demonstrates binding affinity for dopamine D2 receptors. [] This interaction has made radiolabeled 3-iodobenzamide a subject of interest for potential imaging applications targeting these receptors. [, ]

Q2: What are the structural characteristics of 3-iodobenzamide?

A2: 3-Iodobenzamide is an organic compound. While the provided abstracts lack detailed spectroscopic data, its structure consists of a benzene ring with an iodine atom at the 3-position and an amide group at the 1-position. [] Its molecular formula is C7H6INO, and its molecular weight is 247.04 g/mol. []

Q3: How does the structure of 3-iodobenzamide relate to its activity?

A3: Research indicates that modifying the halogen atom at the 3-position of the benzene ring in N-[2-(trifluoromethyl)phenyl]benzamide derivatives, including 3-iodobenzamide, significantly impacts the dihedral angle between the two benzene rings. [] This structural change can influence the molecule's binding affinity and overall activity.

Q4: Are there any studies on using 3-iodobenzamide as a building block for synthesizing other compounds?

A4: Yes, researchers have explored the use of 2-amino-5-bromo-3-iodobenzamide as a synthon in the synthesis of complex molecules. [] This research highlights the versatility of 3-iodobenzamide derivatives as valuable precursors in organic synthesis.

Q5: What analytical techniques are employed to study 3-iodobenzamide?

A5: Studies utilize various analytical techniques to characterize and investigate 3-iodobenzamide. These include X-ray crystallography to determine the crystal structures of 3-iodobenzamide derivatives, [] and radiolabeling with Iodine-125 for studying its binding properties and potential therapeutic applications. []

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